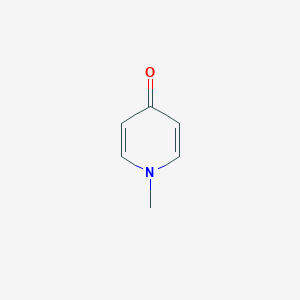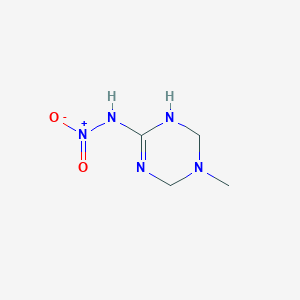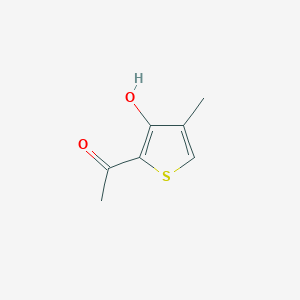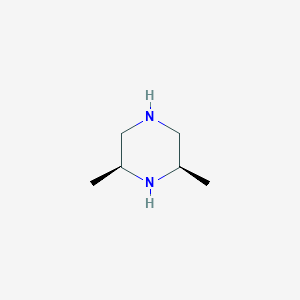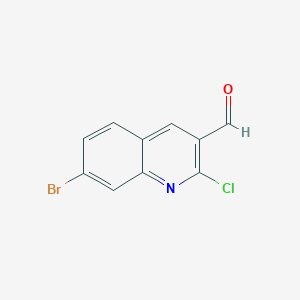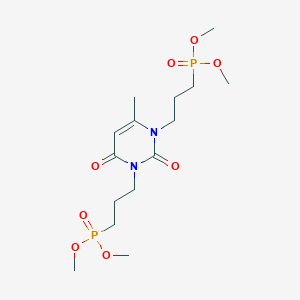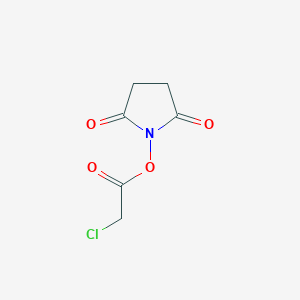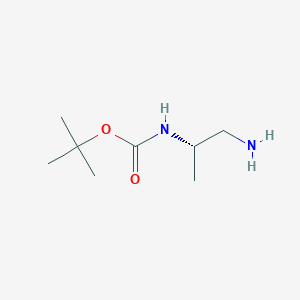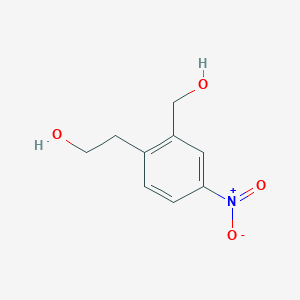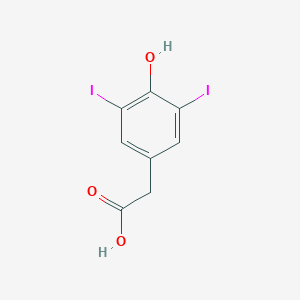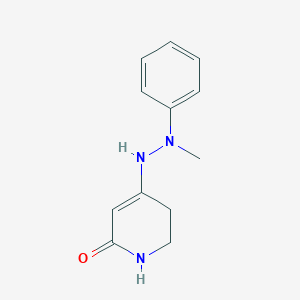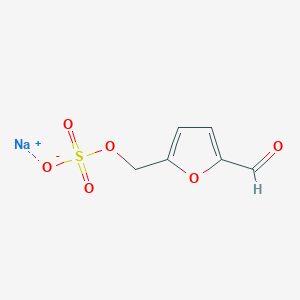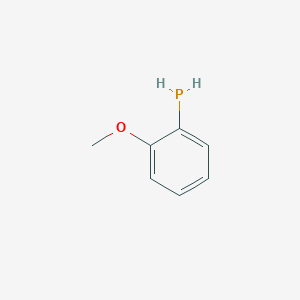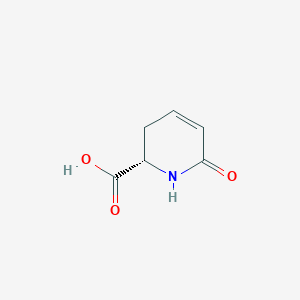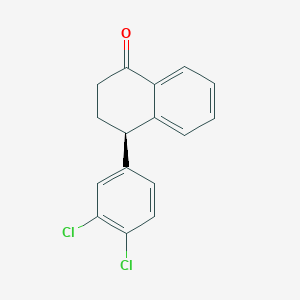
(R)-4-(3,4-Dichlorophenyl)-1-tetralone
Vue d'ensemble
Description
“®-4-(3,4-Dichlorophenyl)-1-tetralone” is a chemical compound that likely contains a tetralone backbone with a 3,4-dichlorophenyl group attached. Tetralones are cyclic ketones that are often used as building blocks in organic synthesis . The 3,4-dichlorophenyl group is a type of phenyl group that has chlorine atoms attached to the 3rd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .
Applications De Recherche Scientifique
Solubility and Crystal Structure Analysis
Solubility in Organic Solvents : The solubility of (R)-4-(3,4-Dichlorophenyl)-1-tetralone has been studied extensively in various organic solvents like methanol, ethanol, acetone, and others. These studies are crucial for determining the compound's behavior in different solvents, which is essential for its industrial application in pharmaceuticals, particularly in the production of sertraline hydrochloride (Q. Li, A. Z. Li, & Shui Wang, 2007); (Shui Wang, Q. Li, & Z. Li, 2007).
Crystal Structure Determination : The crystal structure of (R)-4-(3,4-Dichlorophenyl)-1-tetralone provides insights into its molecular geometry, which is vital for understanding its chemical reactivity and interaction with biological targets. Such structural information is foundational for the development of pharmaceuticals (G. Sarala et al., 2006).
Industrial Synthesis and Process Improvement
Improved Synthesis of Antidepressant Sertraline : (R)-4-(3,4-Dichlorophenyl)-1-tetralone is a key intermediate in the synthesis of sertraline hydrochloride, an effective antidepressant. Research has focused on developing more efficient, environmentally friendly, and cost-effective synthesis routes for this compound, highlighting its significance in the pharmaceutical industry (Krisztina Vukics et al., 2002).
Simplified Processes for Preparing Key Intermediates : Innovations in the preparation process of (R)-4-(3,4-Dichlorophenyl)-1-tetralone and its derivatives have led to simplified, cleaner, and more efficient methods. These advancements are crucial for the large-scale production of pharmaceuticals, such as sertraline (Geraldine Patricia Taber et al., 2004).
Enantioselective Synthesis and Biological Applications
Enantioselective Syntheses : The enantioselective synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone and its derivatives has been a significant area of research. Such studies are fundamental for the development of chiral drugs with improved efficacy and reduced side effects. The ability to access specific enantiomers is crucial for the pharmaceutical industry (Á. E. García et al., 2010).
Biocatalytic Asymmetric Synthesis : The use of biocatalysis for the asymmetric synthesis of (R)-1-tetralol, a derivative of (R)-4-(3,4-Dichlorophenyl)-1-tetralone, showcases the potential of green chemistry in producing chiral compounds. This approach highlights the compound's relevance in synthesizing biologically active molecules in an environmentally friendly manner (Erbay Kalay & Engin Şahin, 2021).
Orientations Futures
The future directions for research on “®-4-(3,4-Dichlorophenyl)-1-tetralone” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a therapeutic agent . Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other compounds.
Propriétés
IUPAC Name |
(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3,4-Dichlorophenyl)-1-tetralone | |
CAS RN |
155748-61-1 | |
| Record name | Sertraline ketone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SERTRALINE KETONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


